3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride
Description
Chemical Structure and Properties 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride is a bicyclic compound featuring a fused cyclopropane-oxolane system with a methanamine group attached to the 1-position of the bicyclo framework. Its molecular formula is C₆H₁₂ClNO, with a molecular weight of 149.62 g/mol . The compound is typically stored under inert atmospheres at 2–8°C to ensure stability .
For example, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is synthesized using H₂O₂/HCO₂H and N,N-diethylethanolamine, followed by photochemical or thermal cyclization . Similar methods may apply to the target compound.
Applications
This compound is primarily used in pharmaceutical research and development as a chiral building block for drug discovery, leveraging its rigid bicyclic structure to modulate pharmacokinetic properties .
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-3-6-1-5(6)2-8-4-6;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFSWYNCDCOFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Key findings include:
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Mechanistic Insight : Manganese-catalyzed oxidations (e.g., H₂O₂/Me₃tacn systems) proceed via metal-oxo intermediates, favoring non-radical pathways due to the compound’s stereochemical retention .
Reduction Reactions
The amine group participates in reductive alkylation or hydrogenation:
-
Selectivity : Hydrogenation preferentially targets the cyclopropane ring’s strained bonds over the amine group .
Substitution Reactions
The amine group acts as a nucleophile in alkylation and acylation reactions:
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Steric Effects : The bicyclic scaffold hinders bulky electrophiles, favoring small reagents like methyl iodide.
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system participates in annulation and ring-opening processes:
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Catalytic Systems : Iridium photoredox catalysis enables visible-light-driven annulations with cyclopropenes, forming quaternary centers .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
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Structure-Activity : The 2-oxabicyclo[3.1.0]hexane scaffold enhances receptor selectivity by restricting conformational flexibility .
Comparative Reaction Table
| Reaction Type | Key Reagents | Primary Site | Yield Range | Application Relevance |
|---|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Amine | 70–85% | Metabolite synthesis |
| Reduction | H₂/Pd-C | Cyclopropane ring | 80–95% | Saturated analog production |
| Substitution | CH₃I, AcCl | Amine | 85–90% | Prodrug derivatization |
| Cycloaddition | Cyclopropenes, Ir | Bicyclic scaffold | 60–75% | Medicinal chemistry scaffolds |
Mechanistic Considerations
Scientific Research Applications
A. Biological Applications
The compound's bicyclic structure allows it to interact with various biological targets, making it valuable in medicinal chemistry:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to metabolic diseases.
- Receptor Agonism : It may act as a receptor agonist, influencing neurotransmitter systems, which is crucial for developing treatments for neurological disorders.
B. Material Science
In materials science, 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine; hydrochloride can be used to synthesize advanced materials with unique properties:
- Polymers : Its structure can be utilized to create polymers with specific mechanical and thermal properties.
- Nanomaterials : The compound's reactivity allows it to participate in the formation of nanostructures for electronic applications.
C. Catalysis
The compound has shown promise as a catalyst in organic reactions due to its ability to stabilize transition states and facilitate various chemical transformations.
A. Drug Discovery
A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine; hydrochloride , demonstrating enhanced potency against specific enzyme targets compared to traditional compounds .
B. Material Development
Research conducted by American Elements illustrated the use of this compound in developing high-performance polymers that exhibit improved thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride with key analogs:
Key Differences and Implications
Positional Isomerism: The 1-ylmethanamine derivative has the amine group on a methylene side chain, enhancing conformational flexibility compared to 6-amine analogs where the amine is directly on the bicyclic ring . This difference impacts receptor binding in drug design.
Ring Size and Heteroatoms: 8-Oxabicyclo[3.2.1]octane derivatives (e.g., C₇H₁₄ClNO) exhibit larger ring systems, which may enhance metabolic stability but reduce blood-brain barrier permeability compared to smaller bicyclic structures . Compounds with mixed heteroatoms (e.g., 2-Oxa-5-azabicyclo[2.2.1]heptane HCl) introduce polarity, affecting solubility and hydrogen-bonding capacity .
Safety Profiles :
- The target compound’s hazards (H335: respiratory irritation; H314: skin corrosion) are more severe than those of 3-Oxabicyclo[3.1.0]hexan-6-amine HCl (H302: harmful if swallowed) due to differences in reactivity and substituent placement .
Biological Activity
3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride (CAS No. 2387597-55-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and receptor modulation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a bicyclic structure, which is significant for its interaction with biological targets. Its molecular formula and structure suggest potential for various pharmacological activities, particularly as a ligand for histamine receptors.
Biological Activity Overview
Research indicates that 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride exhibits notable interactions with histamine receptors, particularly the H3 receptor, which is involved in neurotransmission and has implications in various neurological disorders.
Histamine Receptor Interaction
A study highlighted that derivatives of this compound demonstrated submicromolar Ki values at the human H3 receptor (hH3R), indicating strong binding affinity compared to their epimers. These compounds acted as neutral antagonists at the hH3R with KB values suggesting significant potential for therapeutic applications in conditions like allergies and neurodegenerative diseases .
Antitumor Activity
In addition to its receptor interactions, compounds related to this structure have been investigated for their antitumor properties. A series of heterocyclic compounds containing similar frameworks were screened for antiproliferative activity against various cancer cell lines, including:
- K562 (human erythroleukemia)
- Jurkat (T lymphocyte)
- HeLa (cervical carcinoma)
- CT26 (mouse colon carcinoma)
The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM across these cell lines, indicating significant cytotoxic effects .
The mechanism by which these compounds exert their antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest:
- Apoptosis Induction : The treatment resulted in significant accumulation of cells in the SubG1 phase, indicative of apoptotic activity.
- Cell Cycle Analysis : Confocal microscopy revealed alterations in actin filament distribution and a reduction in cell motility among treated HeLa cells .
Case Studies
Several studies have documented the effects of 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride and its analogs:
- Study on Cell Lines : In one study, treatment with specific derivatives led to a marked decrease in live cell counts in HeLa and CT26 cell lines, demonstrating the compound's potential as a chemotherapeutic agent.
- In Vivo Experiments : Preliminary in vivo studies indicated that these compounds could significantly inhibit tumor growth dynamics in Balb/C mice, supporting their potential application in cancer therapy .
Data Summary Table
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride | K562 | 4.2 | Apoptosis induction |
| 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride | HeLa | 15.0 | Cell cycle arrest |
| 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride | CT26 | 24.1 | Apoptosis induction |
Q & A
Q. What are common synthetic routes for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride?
The synthesis of bicyclic amines like 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride often involves cyclopropanation or epoxide ring-opening strategies. For example:
- Epoxide functionalization : Substitution reactions with amines under acidic or basic conditions can open the strained epoxide ring in precursors like 6-oxabicyclo[3.1.0]hexane derivatives, followed by hydrochlorination .
- Reductive amination : Reduction of ketone intermediates (e.g., ethyl bicyclo[3.1.0]hexane carboxylates) using agents like LiAlH₄, followed by amine hydrochloride salt formation .
Key considerations : Optimize reaction pH and temperature to minimize side products like diols or lactones.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use HPLC (≥98% purity thresholds) or UPLC to monitor reaction progress and final purity, as demonstrated in hydroxylamine hydrochloride syntheses .
- Spectroscopy : Confirm the bicyclic structure via H/C NMR (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and IR (amine N-H stretches at ~3300 cm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ions) .
Q. What safety protocols are critical for handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact, as recommended for similar hydrochlorides .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, especially during weighing or reactions .
- Emergency measures : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .
Q. How should the compound be stored to ensure long-term stability?
- Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Avoid exposure to moisture or high temperatures (>40°C), which may degrade the hydrochloride salt .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates in epoxide ring-opening reactions .
- Catalysis : Lewis acids like BF-OEt can stabilize transition states during cyclopropanation steps .
- Real-time monitoring : Use UPLC or in-situ FTIR to track intermediate formation and adjust reaction parameters dynamically .
Q. What computational methods aid in predicting substituent effects on reactivity?
- DFT calculations : Model substituent electronic effects (e.g., electron-withdrawing groups on the bicyclic core) using B3LYP/6-31G** to predict reaction pathways .
- Conformational analysis : Compare strain energies of bicyclic intermediates to prioritize synthetic routes with lower activation barriers .
Q. How can biological activity assays be designed for this compound?
Q. How should researchers resolve contradictions in reported synthetic methods?
- Comparative studies : Replicate conflicting protocols (e.g., KMnO vs. CrO oxidations ) under controlled conditions to identify yield or purity discrepancies.
- Side-product analysis : Characterize byproducts via GC-MS or H NMR to determine if competing mechanisms (e.g., over-oxidation) explain variability .
Data Contradictions and Recommendations
- Synthetic routes : emphasizes epoxide ring-opening, while uses ester intermediates. Cross-validate by synthesizing a common intermediate (e.g., 3-oxabicyclo[3.1.0]hexane) via both methods and comparing yields .
- Safety data : While and recommend stringent PPE, suggests milder precautions. Conduct a risk assessment based on compound toxicity data (e.g., LD values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
